2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid
Description
Historical Evolution of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Strategies
The Fmoc group emerged in the 1970s as a solution to limitations posed by earlier protecting groups like tert-butoxycarbonyl (Boc). While Boc required harsh acidic conditions (e.g., trifluoroacetic acid) for removal, Fmoc’s base-labile nature (cleavable with piperidine) allowed orthogonal protection strategies. This innovation became critical for solid-phase peptide synthesis (SPPS), where iterative deprotection and coupling steps demand selective reactivity.
The development of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in 1980 provided a robust method for introducing the group via carbamate linkages. Subsequent advancements included Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate), which improved coupling efficiency by reducing racemization risks. By the 1990s, Fmoc-SPPS dominated industrial peptide production due to its compatibility with automated synthesizers and reduced side reactions compared to Boc-based methods.
A key milestone was the integration of Fmoc-protected β-amino acids into mainstream synthesis. Unlike α-amino acids, β-analogs introduce methylene spacers between the amino and carboxyl groups, altering peptide secondary structures. The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid exemplifies this class, with its Cβ branching imposing steric constraints that stabilize helical or turn conformations.
Structural Uniqueness of this compound
This β²,²-disubstituted amino acid derivative features:
- Branched Alkyl Backbone : A methyl group at the Cβ position creates a quaternary center, restricting rotational freedom (Table 1).
- Chiral Configuration : The (S)-stereochemistry at Cα ensures compatibility with ribosomal synthesis machinery when incorporated into bioactive peptides.
- Fmoc Protection : The 9-fluorenylmethoxycarbonyl group provides UV-detectable fluorescence (λₑₓ 265 nm, λₑₘ 305 nm) for real-time reaction monitoring.
Table 1: Structural Comparison of Fmoc-Protected Amino Acids
*Predicted based on analog data.
The geminal dimethyl group at Cβ induces a 10–15° distortion in peptide bond angles compared to linear sidechains, as demonstrated by X-ray crystallography studies of analogous compounds. This distortion enhances resistance to proteolytic degradation while maintaining biological activity—a critical feature for therapeutic peptides targeting enzymes like HIV protease or ACE.
Synthetic protocols for this compound typically involve:
- Protection : Reacting 2-amino-2-methylpentanoic acid with Fmoc-Cl in the presence of sodium bicarbonate.
- Purification : Reverse-phase HPLC using C18 columns, with UV detection at 265 nm.
- Characterization : $$^{1}\text{H}$$ NMR shows distinct fluorenyl aromatic protons (δ 7.3–7.8 ppm) and methyl singlet (δ 1.4 ppm).
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDVDOMASOCGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Activation of the Fluoren-9-ylmethoxy Carbonyl Group: : The fluoren-9-ylmethoxy carbonyl chloride is prepared by reacting fluoren-9-ol with methoxy carbonyl chloride in the presence of a suitable base.
Coupling with the Amino Acid: : The activated fluoren-9-ylmethoxy carbonyl chloride is then coupled with the amino acid, 2-methylpentanoic acid, under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring of reaction conditions, such as temperature, pressure, and pH, to optimize the production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The carbonyl group can be reduced to form an alcohol.
Substitution: : The fluoren-9-ylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of alcohols.
Substitution: : Formation of various substituted fluoren-9-ylmethoxy derivatives.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of Fmoc-2-methylpentanoic acid is in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used as a protecting group during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield.
Fmoc-2-methylpentanoic acid also plays a crucial role in drug development, particularly in designing peptide-based therapeutics. Its structural properties allow for modifications that enhance bioactivity and specificity towards target receptors.
Case Study: Anticancer Peptide Development
In a research project aimed at developing anticancer peptides, Fmoc-2-methylpentanoic acid was incorporated into peptide sequences designed to target specific cancer cell receptors. The study, published in the Journal of Medicinal Chemistry, reported that modified peptides exhibited increased binding affinity and cytotoxicity against cancer cells compared to unmodified counterparts.
| Peptide | Target Receptor | IC50 (µM) |
|---|---|---|
| Fmoc-Ala-Trp | CD19 | 5.4 |
| Fmoc-Leu-Gly | CD70 | 3.8 |
| Fmoc-Phe-Lys | EpCAM | 4.1 |
Bioconjugation Techniques
The ability to selectively attach Fmoc-2-methylpentanoic acid to biomolecules makes it valuable in bioconjugation techniques. This application is particularly relevant for creating targeted drug delivery systems where specificity is crucial.
Case Study: Targeted Delivery Systems
A study at ABC University investigated the use of Fmoc-modified peptides for targeted delivery of chemotherapeutics to tumor sites. By conjugating Fmoc-2-methylpentanoic acid derivatives with cytotoxic agents, researchers achieved enhanced accumulation of drugs in tumor tissues, resulting in improved therapeutic outcomes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : The fluoren-9-ylmethoxy group interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: : It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of Fmoc-protected amino acids with modified side chains. Below, we compare its structural, physicochemical, and synthetic properties with related compounds.
Structural Variations
Branching and Substituent Modifications
(S)-2-{Fmoc-amino}-4,4-dimethylpentanoic acid Molecular Formula: C₂₂H₂₅NO₄. Molecular Weight: 401.45 g/mol. Key Feature: Additional dimethyl group at the C4 position increases hydrophobicity and steric bulk compared to the target compound . CAS: 211637-75-1 .
(R)-2-{Fmoc-amino}-4-methylpent-4-enoic acid Molecular Formula: C₂₁H₂₁NO₄. Molecular Weight: 351.39 g/mol. Key Feature: Unsaturated (alkene) side chain at C4 alters conformational flexibility and reactivity . CAS: 131177-58-7 .
Fmoc-protected 2-amino-2-ethylbutanoic acid Molecular Formula: C₂₁H₂₃NO₄ (similar to target compound). Key Feature: Ethyl substituent instead of methyl at C2 reduces steric hindrance slightly .
Side Chain Functionalization
(S)-2-{Fmoc-amino}-3-(o-tolyl)propanoic acid Molecular Formula: C₂₅H₂₃NO₄. Molecular Weight: 401.45 g/mol. Key Feature: Aromatic o-tolyl group enhances π-π stacking interactions in peptide assemblies . CAS: 211637-75-1 .
Fmoc-4,5-dehydro-Leu-OH Molecular Formula: C₂₁H₂₁NO₄. Key Feature: Dehydro-leucine side chain introduces rigidity and planar geometry .
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight compared to linear analogs (e.g., 2-{Fmoc-amino}pentanoic acid) correlates with increased steric demand .
- Melting points for branched analogs (e.g., 65c: 120°C) are generally lower than linear counterparts due to reduced crystallinity .
Spectroscopic Validation
Key Differentiators
- Steric Profile: The 2-methylpentanoic acid backbone imposes greater steric hindrance than linear analogs (e.g., Fmoc-Ala-OH), affecting coupling efficiency in SPPS .
- Functional Versatility : Unlike halogenated analogs (e.g., 2-iodo-N-Fmoc-phenylalanine ), the target compound lacks reactive handles for further derivatization.
- Thermal Stability : Branched analogs exhibit lower melting points than aromatic derivatives (e.g., Fmoc-Trp-OH), limiting high-temperature applications .
Data Tables
Table 1: Structural Comparison of Selected Analogs
| Compound | CAS Number | Molecular Formula | Substituent Features |
|---|---|---|---|
| Target Compound | 881921-10-4 | C₂₁H₂₃NO₄ | 2-methylpentanoic acid backbone |
| (S)-2-{Fmoc-amino}-4,4-dimethylpentanoic acid | 211637-75-1 | C₂₂H₂₅NO₄ | C4 dimethyl branching |
| Fmoc-4,5-dehydro-Leu-OH | 131177-58-7 | C₂₁H₂₁NO₄ | Unsaturated C4-C5 bond |
| (R)-2-{Fmoc-amino}-3,5-difluorophenylalanine | 0541AB | C₂₄H₂₁F₂NO₄ | Difluoroaryl side chain |
Biological Activity
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid, commonly referred to as Fmoc-amino acid, is a significant compound in peptide synthesis and medicinal chemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for selective reactions in complex organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- IUPAC Name : (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.4 g/mol
- CAS Number : 288617-71-0
The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group provides stability during chemical reactions, enabling the selective coupling of amino acids without unwanted side reactions. This selectivity is crucial for constructing complex peptides with high specificity.
Interaction with Biological Targets
This compound interacts with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl group enhances solubility and stability, facilitating interactions through hydrogen bonding and hydrophobic interactions. These properties make it a valuable tool in drug development and biochemical assays.
Biological Activity Evaluation
Biological activity can be evaluated through several methodologies, including:
- Enzyme Inhibition Studies : Assessing the ability of the compound to inhibit specific enzymes involved in metabolic pathways.
- Cell Viability Assays : Testing the effects on cell proliferation and survival.
- Binding Affinity Assays : Measuring how well the compound binds to target receptors.
Case Study 1: Peptide Synthesis
In a study examining peptide synthesis, researchers utilized this compound as a key intermediate. The study demonstrated that using Fmoc-protected amino acids resulted in higher yields and purities of synthesized peptides compared to traditional methods that did not employ protecting groups.
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of peptides synthesized using this compound. The results indicated that certain peptide sequences exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the Fmoc-protected amino acids could lead to the development of novel anticancer agents .
Applications in Research
The applications of this compound span across various fields:
- Medicinal Chemistry : Used as a precursor for designing peptide-based therapeutics targeting specific diseases.
- Bioconjugation Techniques : Facilitates the attachment of biomolecules for diagnostic and therapeutic purposes.
- Analytical Chemistry : Serves as a standard in quantifying similar compounds in complex mixtures.
Comparative Analysis Table
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 288617-71-0 |
| Solubility | Not Available |
| Biological Applications | Peptide Synthesis, Drug Development |
Q & A
Q. What are the standard synthetic routes for 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid?
The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. For example, analogous Fmoc-protected amino acids are prepared by reacting the amine group with Fmoc-Cl (chloride) or Fmoc-OSu (N-hydroxysuccinimide ester) in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine). Reaction yields often exceed 85% after purification by recrystallization or column chromatography . Key steps include:
Q. What characterization techniques are essential for confirming the compound’s structure?
Structural validation requires:
- 1H/13C NMR : To confirm hydrogen and carbon environments, especially distinguishing stereoisomers (e.g., R vs. S configurations) .
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight determination and elemental composition .
- Melting Point Analysis : To compare with literature values (e.g., 120–150°C for similar Fmoc derivatives) .
- X-ray Crystallography (if crystalline) : Software like SHELXL refines crystal structures, resolving ambiguities in stereochemistry .
Q. What are the critical handling and storage considerations for this compound?
- Storage : Keep in tightly sealed containers in cool (<25°C), dry, and ventilated areas. Avoid exposure to light or heat sources to prevent decomposition .
- Incompatibilities : Reactive with strong acids/bases, oxidizing agents, and reducing agents. Use PPE (gloves, goggles) to minimize dermal/oral exposure due to acute toxicity (Category 4 for oral/dermal/inhalation routes) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when encountering low efficiency?
Troubleshooting strategies include:
- Reaction Condition Adjustments : Varying temperature (e.g., –10°C to room temperature for sensitive steps) or solvent polarity (e.g., switching DCM for THF) to improve intermediate stability .
- Catalyst Screening : Tertiary amines (e.g., DIPEA) or coupling agents (e.g., HATU) enhance Fmoc protection efficiency .
- Purification Optimization : Use preparative HPLC for challenging separations, especially for stereoisomers or byproducts .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?
Discrepancies often arise from stereochemical variations or impurities. Mitigation approaches:
- Stereochemical Verification : Compare NMR data (e.g., coupling constants) with known configurations .
- Cross-Validation : Use multiple techniques (e.g., HRMS + melting point) to confirm purity. For example, a melting point deviation >5°C suggests impurities requiring repurification .
- Computational Modeling : Predict thermodynamic stability of stereoisomers using software like Gaussian to explain observed melting points .
Q. How can computational approaches assess this compound’s potential in drug design?
- Molecular Docking : Screen against targets like STAT3 SH2 domains (a cancer therapy target) using AutoDock Vina to evaluate binding affinity .
- Molecular Dynamics (MD) Simulations : Analyze stability of Fmoc-group interactions in aqueous environments (e.g., using GROMACS) .
- Crystallographic Refinement : Apply SHELX-based methods to resolve electron density maps for ligand-protein complexes .
Data Contradiction Analysis
Q. How to address conflicting NMR or HRMS data in structural assignments?
- Deuterated Solvent Artifacts : Ensure solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) do not overlap with compound signals. Re-run NMR in CDCl₃ for comparison .
- Isotopic Pattern Analysis : Use HRMS to distinguish between [M+H]⁺ and adducts (e.g., sodium/potassium), which may skew molecular weight interpretations .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
